

How to avoid degradation of noradrenaline during sample preparation

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol
Cat. No.:	B194893

[Get Quote](#)

Technical Support Center: Noradrenaline Sample Preparation

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of noradrenaline during sample preparation.

Troubleshooting Guide

Question: My noradrenaline sample turned a pink or brown color. What should I do?

Answer: Discoloration indicates that the noradrenaline has oxidized and degraded. The sample should be discarded. To prevent this in the future, ensure you are taking the following precautions:

- Protect from Light: Store all solutions in amber vials or wrap containers in aluminum foil.[1][2][3]
- Maintain Acidic pH: Noradrenaline is most stable in an acidic environment (pH 3.6-6).[2] Use of an acidic diluent is recommended.
- Control Temperature: Store stock solutions and samples at low temperatures (refrigerated at 2-8°C or frozen at -20°C or below).[4]

- Minimize Oxygen Exposure: Use deaerated solvents and consider purging the headspace of storage vials with an inert gas like nitrogen or argon.

Question: I am seeing variable or lower-than-expected noradrenaline concentrations in my results. What are the possible causes?

Answer: This issue can arise from several factors during sample preparation and storage:

- Inadequate Stabilization: Ensure that an appropriate antioxidant or chelating agent is used, especially when preparing standards or working with purified systems.
- Incorrect Storage: Long-term storage at room temperature can lead to significant degradation.^[4] Refer to the stability data tables below for appropriate storage conditions.
- Repeated Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to avoid degradation from repeated freezing and thawing.
- Suboptimal Diluent: The choice of diluent can impact stability. Dextrose 5% in water (D5W) is often recommended as it can offer some protection against oxidation.^[2]
- High pH: If your buffer system is neutral or alkaline, noradrenaline will degrade rapidly.^{[2][5]}

Question: Can I use plasma that has been stored for a while for noradrenaline measurement?

Answer: The stability of noradrenaline in plasma depends on the storage conditions. Once plasma is separated, catecholamines are stable for 1 day at 20°C, 2 days at 4°C, 1 month at -20°C (or 6 months with added glutathione), and up to 1 year at -70°C. For whole blood, it is recommended to centrifuge within 1 hour of collection.^[6]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of noradrenaline degradation?

A1: The catechol structure of noradrenaline is highly susceptible to oxidation, which is accelerated by exposure to light, oxygen, heat, and neutral or alkaline pH. This leads to the formation of biologically inactive byproducts.^{[2][7]}

Q2: What are the best additives to prevent noradrenaline degradation?

A2: Several additives can help stabilize noradrenaline solutions:

- Antioxidants: Ascorbic acid and sodium metabisulfite are commonly used to prevent oxidation.[\[5\]](#)
- Chelating Agents: EDTA can be added to bind metal ions that can catalyze the oxidation process.[\[5\]](#)

Q3: What is the recommended procedure for collecting blood samples for noradrenaline analysis?

A3: For plasma catecholamine measurements, it is recommended to centrifuge the blood sample within 1 hour of collection. While a refrigerated centrifuge is not strictly necessary, prompt processing is crucial.[\[6\]](#) Some studies suggest that noradrenaline is relatively stable in whole blood for several hours at room temperature.[\[6\]](#)[\[8\]](#)

Q4: How should I store my noradrenaline stock solutions?

A4: For long-term storage (months to a year), aliquot your stock solution into light-protected, airtight containers and store at -20°C or -80°C. For short-term storage (up to a few days), refrigeration at 2-8°C is acceptable. Always protect the solution from light.[\[4\]](#)

Q5: Is there a difference in noradrenaline stability between whole blood and plasma?

A5: Noradrenaline has been found to be remarkably stable in whole blood, with some studies showing no significant loss for several hours at room temperature.[\[6\]](#) However, once plasma is separated, the stability is more dependent on temperature and the addition of stabilizers. In buffer solutions without thiols, catecholamines degrade swiftly.[\[6\]](#)

Quantitative Data Summary

Table 1: Stability of Noradrenaline in Solution under Various Conditions

Concentration	Diluent	Storage Temperature (°C)	Light Conditions	pH	Stability
64 mg/L	D5W or NS	4	Protected	Not Specified	>95% remaining after 61 days
64 mg/L	D5W or NS	4	Exposed	Not Specified	90% remaining after 39 days
0.2 & 0.5 mg/mL	NS	5 or -20	Protected	3.35 - 3.60	Stable for at least 365 days
0.2 & 0.5 mg/mL	NS	25	Protected	3.35 - 3.60	Significant degradation after 90-120 days
5 mg/L	D5W	Not Specified	Not Specified	6.5	5% loss in 6 hours
5 mg/L	D5W	Not Specified	Not Specified	7.5	5% loss in 4 hours

D5W: Dextrose 5% in Water, NS: Normal Saline (0.9% NaCl) Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

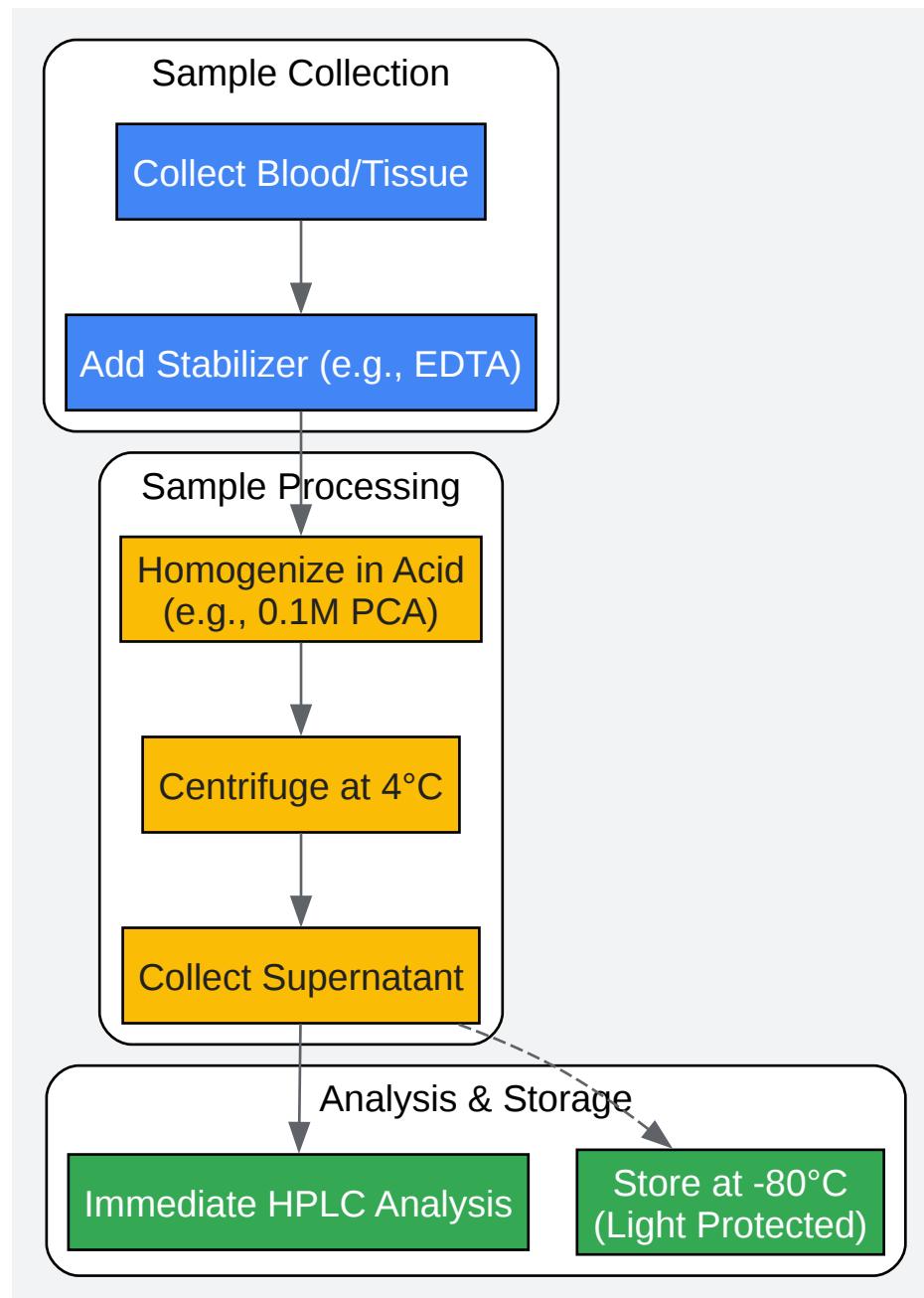
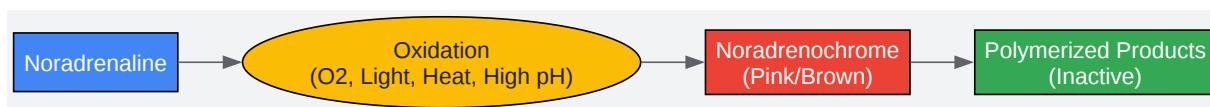
Experimental Protocols

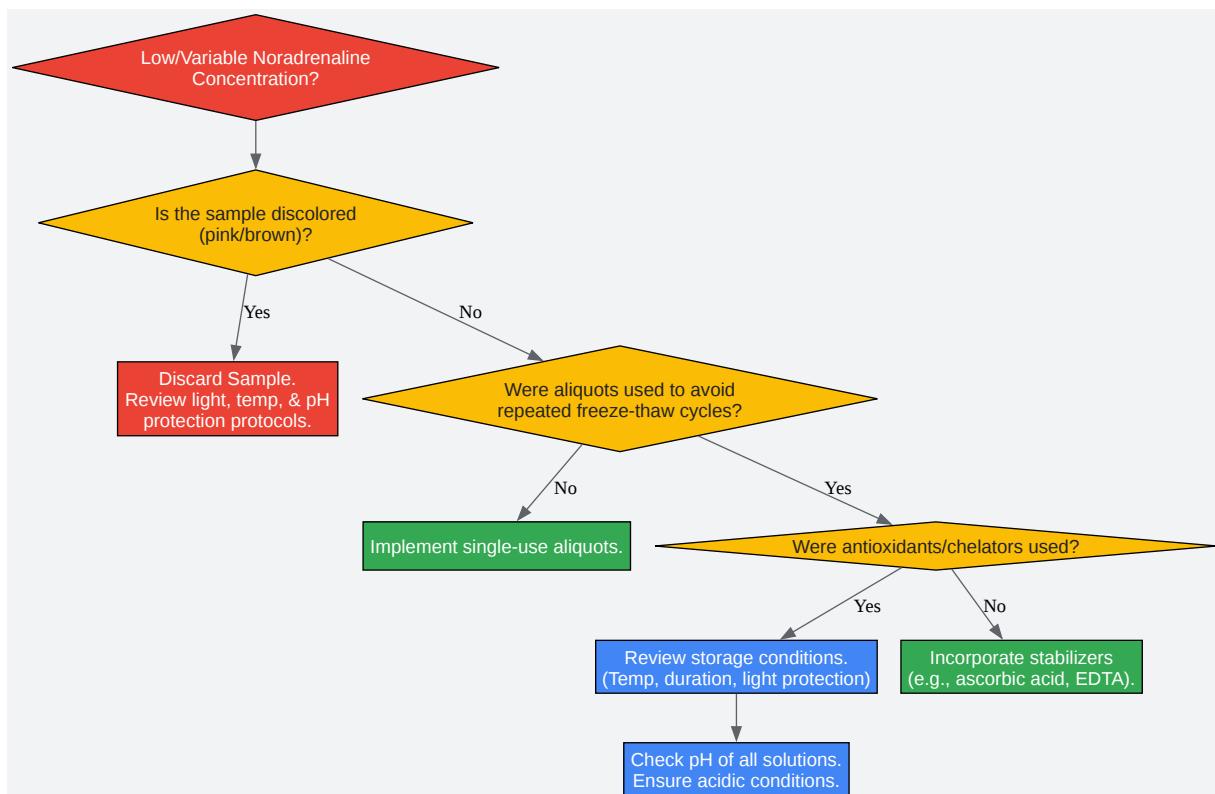
Protocol: Preparation of Noradrenaline Standards for HPLC Analysis

This protocol describes the preparation of a noradrenaline stock solution and working standards, incorporating measures to minimize degradation.

Materials:

- (-)-Norepinephrine bitartrate monohydrate



- HPLC-grade water
- Perchloric acid (PCA), 0.1 M
- Amber glass vials or polypropylene tubes wrapped in foil
- Calibrated analytical balance
- Vortex mixer
- 0.22 μ m syringe filter


Procedure:

- Preparation of 0.1 M Perchloric Acid:
 - Carefully add the required volume of concentrated perchloric acid to HPLC-grade water to achieve a final concentration of 0.1 M.
 - Cool the solution in an ice bath.
 - This acidic solution will serve as the diluent to enhance noradrenaline stability.
- Preparation of 1 mg/mL Noradrenaline Stock Solution:
 - Accurately weigh the required amount of (-)-Norepinephrine bitartrate monohydrate.
 - In a light-protected vial, dissolve the weighed powder in the cold 0.1 M perchloric acid to achieve a final concentration of 1 mg/mL.
 - Vortex gently until fully dissolved.
- Sterilization and Storage of Stock Solution:
 - Filter the stock solution through a 0.22 μ m syringe filter into a sterile, light-protected vial.
 - Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
 - Store the aliquots at -80°C for long-term storage.

- Preparation of Working Standards:
 - On the day of analysis, thaw a stock solution aliquot at room temperature, protected from light.
 - Perform serial dilutions of the stock solution with the mobile phase or 0.1 M perchloric acid to achieve the desired concentrations for the calibration curve (e.g., 50 to 4000 ng/mL).[\[9\]](#) [\[10\]](#)
 - Keep the working standards on ice and protected from light throughout the experiment.

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Stability of Norepinephrine Solutions in Normal Saline and 5% Dextrose in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ashp.org [publications.ashp.org]
- 3. Stability of Norepinephrine Solutions in Normal Saline and 5% Dextrose in Water | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 4. ejhp.bmj.com [ejhp.bmj.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability of human plasma catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability of catecholamines in whole blood, plasma, and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A validated HPLC-UV method and optimization of sample preparation technique for norepinephrine and serotonin in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [How to avoid degradation of noradrenaline during sample preparation]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b194893#how-to-avoid-degradation-of-noradrenaline-during-sample-preparation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com